molecular formula C4H5F3O2 B1304623 4,4,4-Trifluorobutyric Acid CAS No. 406-93-9

4,4,4-Trifluorobutyric Acid

Cat. No.: B1304623
CAS No.: 406-93-9
M. Wt: 142.08 g/mol
InChI Key: WTUCTMYLCMVYEX-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutyric acid is an organic compound with the molecular formula C4H5F3O2. It is a colorless liquid that is soluble in water and has a strong acidic nature. This compound is widely used as a reagent in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutyric acid involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pathways involved include the inhibition of specific enzymes and the modulation of receptor activities, which contribute to its bioactivity and therapeutic potential .

Comparison with Similar Compounds

4,4,4-Trifluorobutyric acid can be compared with other similar compounds such as:

  • 3,3,3-Trifluoropropionic acid
  • Difluoroacetic acid
  • Heptafluorobutyric acid
  • 2,2-Difluoropropionic acid
  • Pentafluoropropionic acid
  • Perfluoropentanoic acid
  • 2-Fluoropropionic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific trifluoromethyl group attached to the butyric acid backbone. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high metabolic stability and lipophilicity .

Properties

IUPAC Name

4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUCTMYLCMVYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380367
Record name 4,4,4-Trifluorobutyric Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-93-9
Record name 4,4,4-Trifluorobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-Trifluorobutyric Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluorobutanoic acid
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Synthesis routes and methods I

Procedure details

To 160 g of ethyl 4,4,4-trifluorobutyrate, a mixed solution of 123 g of potassium hydroxide, 900 ml of methanol and 80 ml of water was added under ice cooling and the mixture was further reacted at room temperature for 12 hours. After the reaction solution was concentrated under reduced pressure, the resulting residue was then partitioned between water and diethyl ether. The ether layer was extracted once with water and the water layer was combined with the aqueous layer which had already been partitioned. After adjusting the pH to about 1 by the addition of an aqueous 10% ice-cooled hydrochloric acid solution, the mixture was extracted three times with diethyl ether. The layers were combined and the combined ether layer was washed twice with saturated saline and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure to give 131 g of 4,4,4-trifluorobutyric acid (yield: 98%).
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of lithium hydroxide monohydrate (324 g) in water (1.8 l) was added to a stirred solution of ethyl 4,4,4-trifluorobutyrate (436 g) in methanol (2.0 l) and dry tetrahydrofuran (2.0 l) and the suspension was stirred overnight. After the suspension was partially evaporated, the residue was diluted with water and washed with diethyl ether. The aqueous layer was acidified with 6M hydrochloric acid and extracted with diethyl ether. The combined extracts were washed (brine), dried (MgSO4), and filtered. The filtrate was evaporated and the residue distilled (b.p. 165°-168° C.) to give 4,4,4-trifluorobutyric acid (347 g, 95%); m.p. 27°-30° C.; partial NMR; (300 MHz, CDCl3): 2.33-2.57 (m, 2H, CF3CH2), 2.66 (t, CH2CO2H).
Name
lithium hydroxide monohydrate
Quantity
324 g
Type
reactant
Reaction Step One
Quantity
436 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4,4,4-Trifluorobutyric Acid?

A1: this compound, a fluorinated butyric acid derivative, has the molecular formula C4H5F3O2 and a molecular weight of 156.08 g/mol. While the provided research doesn't delve into detailed spectroscopic analysis, its rotational spectra and conformational analyses have been investigated. [] This type of analysis helps understand the molecule's 3D structure and preferred conformations.

Q2: How does fluorination impact the properties of amino acids?

A2: Research suggests that introducing fluorine atoms into amino acids significantly impacts their properties. For instance, highly fluorinated amino acids like this compound (Atb) can influence the stability of protein structures. Specifically, Atb has been shown to increase the stability of proteins containing beta-sheets, such as the protein G B1 domain. [] This stabilizing effect is attributed to the unique properties of fluorine, such as its high electronegativity and small size.

Q3: Can fluorination affect the helical propensity of amino acids?

A3: Yes, fluorination can significantly impact the helical propensity of amino acids. Studies have demonstrated that replacing hydrocarbon amino acids with their fluorinated counterparts can decrease helix propensity. [] This decrease can be substantial, reaching up to 24-fold or 1.72 kcal/mol/residue in some cases. This finding highlights that the fluoro-stabilization effect, while significant, should consider the potential reduction in helical propensity.

Q4: Are there any applications of this compound in material science?

A4: this compound has found use in modifying the surface properties of materials. One example is its application in the enzymatic surface functionalization of poly(L-lactic acid) (PLLA) films. [] In this context, the carboxylic acid functionality allows for enzymatic coupling to the PLLA surface, potentially altering its hydrophobicity and enabling further modifications.

Q5: Are there any computational studies on this compound?

A5: While the provided research doesn't explicitly mention computational studies on this compound, its rotational spectra analysis suggests the use of computational methods. [] Rotational spectroscopy data, often coupled with quantum chemical calculations, can provide insights into molecular geometries, vibrational frequencies, and other structural information.

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